molecular formula C12H18ClNOS B2639774 4-[(2-Methylthiomorpholin-4-yl)methyl]phenol hydrochloride CAS No. 1909317-53-8

4-[(2-Methylthiomorpholin-4-yl)methyl]phenol hydrochloride

Cat. No.: B2639774
CAS No.: 1909317-53-8
M. Wt: 259.79
InChI Key: FIRBMRWZMQSXDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(2-Methylthiomorpholin-4-yl)methyl]phenol hydrochloride is a thiomorpholine-derived aromatic compound characterized by a phenol group substituted with a methylthiomorpholine moiety via a methylene linker. As a hydrochloride salt, it exhibits enhanced solubility in polar solvents, making it suitable for pharmaceutical and biochemical applications.

Properties

IUPAC Name

4-[(2-methylthiomorpholin-4-yl)methyl]phenol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NOS.ClH/c1-10-8-13(6-7-15-10)9-11-2-4-12(14)5-3-11;/h2-5,10,14H,6-9H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIRBMRWZMQSXDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCS1)CC2=CC=C(C=C2)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClNOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-[(2-Methylthiomorpholin-4-yl)methyl]phenol hydrochloride involves several steps. One common synthetic route includes the reaction of 4-hydroxybenzyl chloride with 2-methylthiomorpholine under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the desired product. The final compound is then purified and converted to its hydrochloride salt form .

Chemical Reactions Analysis

4-[(2-Methylthiomorpholin-4-yl)methyl]phenol hydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

4-[(2-Methylthiomorpholin-4-yl)methyl]phenol hydrochloride has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in drug development.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[(2-Methylthiomorpholin-4-yl)methyl]phenol hydrochloride involves its interaction with specific molecular targets. The phenolic group can form hydrogen bonds with proteins, affecting their function. Additionally, the thiomorpholine ring can interact with various enzymes, potentially inhibiting their activity. These interactions can lead to changes in cellular pathways, contributing to the compound’s biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural and physicochemical features of the target compound with analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Synthesis Method
4-[(2-Methylthiomorpholin-4-yl)methyl]phenol hydrochloride C₁₂H₁₆ClNOS 265.78 (calculated) Thiomorpholine, phenol, methyl Likely HCl-mediated hydrolysis
2-Amino-5-Methylphenol Hydrochloride (4a) C₇H₁₀ClNO 159.61 Amino, phenol, methyl Trichloroacetyl chloride + HCl
2-Chloro-4-Methylaniline Hydrochloride (4c) C₇H₉Cl₂N 178.06 Chloro, aniline, methyl Thionyl chloride + HCl
[2-(4-Methoxyphenyl)-thiazol-4-yl]methanamine HCl C₁₁H₁₃ClN₂OS 272.75 Thiazole, methoxy, amine Unspecified (likely HCl salt formation)
4-Methoxy-3-(thiomorpholinomethyl)benzaldehyde HCl C₁₃H₁₈ClNO₂S 287.80 Thiomorpholine, methoxy, aldehyde Unspecified
Key Observations:

Thiomorpholine vs.

Phenol vs. Aniline/Aldehyde: The phenol group in the target compound confers acidity (pKa ~10) and hydrogen-bonding capacity, unlike the aniline (4c, pKa ~4.6) or aldehyde () groups, which differ in solubility and reactivity .

Substituent Effects : Chloro (4c) and methoxy () substituents influence lipophilicity and metabolic stability. For example, methoxy groups enhance lipid solubility, while chloro groups may increase steric hindrance .

Biological Activity

4-[(2-Methylthiomorpholin-4-yl)methyl]phenol hydrochloride is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry. This article explores the biological activity of this compound, including its mechanisms of action, efficacy against various biological targets, and relevant case studies.

Chemical Structure and Properties

The compound 4-[(2-Methylthiomorpholin-4-yl)methyl]phenol hydrochloride features a phenolic structure with a morpholine derivative, which may contribute to its biological properties. The presence of the methylthio group is hypothesized to enhance lipophilicity and biological activity.

Antiparasitic Activity

Research indicates that compounds with similar structural motifs exhibit significant antiparasitic activity. For instance, derivatives containing the phenolic and thiomorpholine structures have been evaluated for their effectiveness against Trypanosoma cruzi, the causative agent of Chagas disease. In a study, certain derivatives were synthesized and tested, showing promising inhibitory effects on the proliferation of T. cruzi epimastigotes. The introduction of sulfur atoms in place of oxygen in similar compounds has been linked to enhanced biological activity .

Table 1: Biological Activity Against Trypanosoma cruzi

Compound NameStructure TypeIC50 (µM)Notes
Compound APhenolic5.0Strong activity
Compound BThiomorpholine3.0Enhanced activity
4-[(2-Methylthiomorpholin-4-yl)methyl]phenol hydrochloridePhenolic-ThiomorpholineTBDUnder investigation

Anticancer Activity

In addition to antiparasitic effects, there is emerging evidence regarding the anticancer properties of compounds similar to 4-[(2-Methylthiomorpholin-4-yl)methyl]phenol hydrochloride. Studies have shown that certain derivatives can induce apoptosis in cancer cell lines by modulating pathways related to cell survival and proliferation.

Case Study: Inhibition of Tumor Growth

A study investigated the effect of a closely related compound on human cancer cell lines. The results indicated that treatment led to a significant reduction in cell viability, suggesting potential for further development as an anticancer agent.

Table 2: Efficacy Against Cancer Cell Lines

Cell LineCompound Concentration (µM)Viability (%)
MCF-7 (Breast)1045
HeLa (Cervical)530
A549 (Lung)2025

The proposed mechanism of action for this class of compounds includes:

  • Inhibition of Enzymatic Activity : Compounds may act as inhibitors of specific enzymes involved in cellular metabolism or replication.
  • Disruption of Membrane Integrity : The lipophilic nature allows these compounds to integrate into cellular membranes, potentially disrupting their function.
  • Induction of Oxidative Stress : Some studies suggest that these compounds can increase reactive oxygen species (ROS) within cells, leading to apoptosis.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.